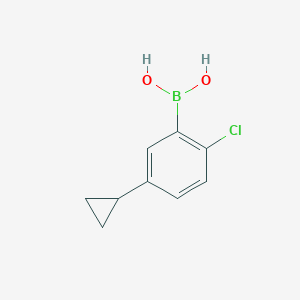![molecular formula C18H18N6O5 B13458571 3-(3-{[3-(3-azidopropoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione](/img/structure/B13458571.png)
3-(3-{[3-(3-azidopropoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-{[3-(3-azidopropoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an azidopropoxy group, a phenylamino group, and a pyrrol-1-yl piperidine-2,6-dione core, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-{[3-(3-azidopropoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)piperidine-2,6-dione typically involves multiple steps:
Formation of the azidopropoxy group: This step involves the reaction of 3-bromopropanol with sodium azide to form 3-azidopropanol.
Attachment of the azidopropoxy group to the phenyl ring: This is achieved through a nucleophilic substitution reaction where 3-azidopropanol reacts with a phenylamine derivative.
Formation of the pyrrol-1-yl piperidine-2,6-dione core: This involves the cyclization of a suitable precursor, often through a condensation reaction involving a diketone and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azidopropoxy group, leading to the formation of nitro or other oxidized derivatives.
Reduction: Reduction reactions can target the azide group, converting it to an amine.
Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of nitro derivatives or other oxidized products.
Reduction: Conversion of the azide group to an amine.
Substitution: Introduction of various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Potential use in the development of new materials or as a precursor for other industrially relevant compounds.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The azidopropoxy group can participate in click chemistry reactions, making it useful for bioconjugation. The phenylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The pyrrol-1-yl piperidine-2,6-dione core can interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-{[3-(3-azidopropoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butane-2,6-dione
- 3-(3-{[3-(3-azidopropoxy)phenyl]amino}-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexane-2,6-dione
Uniqueness
The unique combination of the azidopropoxy group, phenylamino group, and pyrrol-1-yl piperidine-2,6-dione core sets this compound apart from its analogs. This unique structure allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H18N6O5 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
3-[3-[3-(3-azidopropoxy)anilino]-2,5-dioxopyrrol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C18H18N6O5/c19-23-20-7-2-8-29-12-4-1-3-11(9-12)21-13-10-16(26)24(18(13)28)14-5-6-15(25)22-17(14)27/h1,3-4,9-10,14,21H,2,5-8H2,(H,22,25,27) |
InChI Key |
HMVZHRLRMYWCRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C=C(C2=O)NC3=CC(=CC=C3)OCCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


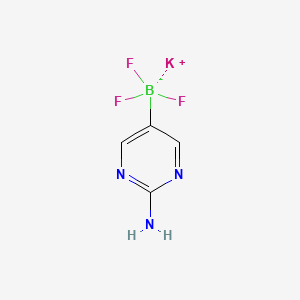
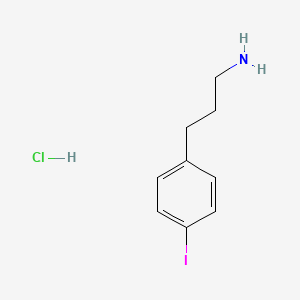
![Tert-butyl 6-(methanesulfonyloxy)-1-azaspiro[3.3]heptane-1-carboxylate](/img/structure/B13458510.png)
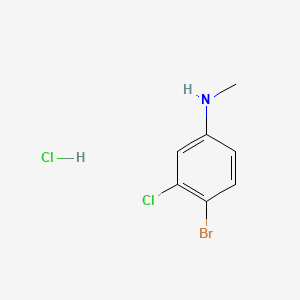
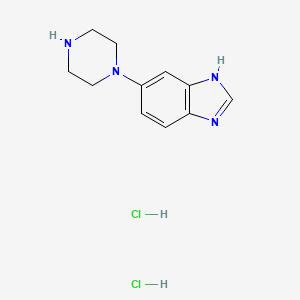
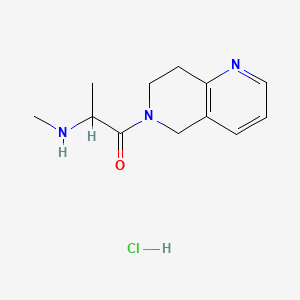


![Benzo[d]thiazol-7-ylboronic acid](/img/structure/B13458546.png)
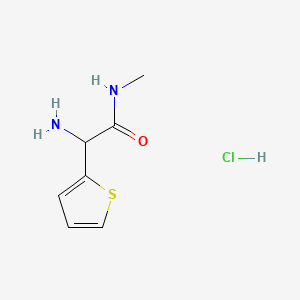
![2-(6,6-Difluorospiro[3.3]heptan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13458554.png)
![tert-butyl N-{[2-(methoxymethyl)morpholin-2-yl]methyl}carbamate](/img/structure/B13458568.png)
![Tert-butyl 4-(aminomethyl)-1-(methoxymethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13458575.png)
